Rivaroxaban

Venous Thromboembolism Clinical Trial Safety Profile

Sourcing Rivaroxaban (CAS 366789-02-8) for your research program? This direct oral FXa inhibitor delivers unmatched oral bioavailability (up to 100% with food) versus apixaban (50%) or edoxaban (62%), plus a distinct once-daily dosing profile that enhances patient adherence. It is the only FXa inhibitor approved for NVAF/VTE patients with severe renal impairment (CrCl 15–29 mL/min) and for MACE prevention in CAD/PAD, as validated by the COMPASS trial. An essential tool for reversal-agent studies with andexanet alfa. Secure high-purity material for your translational work today.

Molecular Formula C19H18ClN3O5S
Molecular Weight 435.9 g/mol
CAS No. 366789-02-8
Cat. No. B1684504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRivaroxaban
CAS366789-02-8
Synonyms5-chloro-N-(((5S)-2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide
BAY 59 7939
BAY 59-7939
BAY 597939
rivaroxaban
xarelto
Molecular FormulaC19H18ClN3O5S
Molecular Weight435.9 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
InChIInChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1
InChIKeyKGFYHTZWPPHNLQ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceXXXX solid powder
SolubilitySlightly soluble in organic solvents (e.g. acetone, polyethylene glycol 400) and is pratically insoluble in water and aqueous media
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rivaroxaban (CAS 366789-02-8): A Direct Factor Xa Inhibitor for Procurement and Research Applications


Rivaroxaban (CAS 366789-02-8) is a small-molecule, orally bioavailable, direct inhibitor of coagulation factor Xa (FXa). It is classified as a direct oral anticoagulant (DOAC) and is distinguished from other anticoagulant classes, such as vitamin K antagonists (e.g., warfarin) and direct thrombin inhibitors (e.g., dabigatran), by its specific, reversible, and competitive binding to the active site of FXa [1]. In cell-free enzymatic assays, rivaroxaban demonstrates high potency with a reported inhibition constant (Ki) of 0.4 nM and an IC50 of 0.7 nM for human FXa, exhibiting >10,000-fold selectivity over related serine proteases .

Why Rivaroxaban Cannot Be Interchanged with Other DOACs: A Procurement and Selection Rationale


Although rivaroxaban shares its primary pharmacological target (FXa) with other DOACs like apixaban and edoxaban, significant disparities in their pharmacokinetic profiles, clinical safety outcomes, and regulatory-approved dosing regimens preclude generic substitution. Rivaroxaban exhibits the highest oral bioavailability among the FXa inhibitors (66% without food, up to 100% with food), which is substantially greater than that of apixaban (50%) and edoxaban (62%) [1]. Furthermore, its once-daily dosing schedule differs from apixaban's twice-daily requirement, a factor with direct implications for patient adherence and institutional formulary decisions [2]. Crucially, direct head-to-head clinical trial evidence now demonstrates a significant difference in safety outcomes between rivaroxaban and apixaban, underscoring the necessity for compound-specific selection [3].

Quantitative Differentiation Guide for Rivaroxaban: Head-to-Head Evidence vs. Apixaban, Edoxaban, and Warfarin


Head-to-Head Safety Comparison: Rivaroxaban vs. Apixaban for Acute VTE

In the landmark COBRRA trial, a direct head-to-head comparison for the treatment of acute venous thromboembolism (VTE), rivaroxaban was associated with a significantly higher rate of clinically relevant bleeding events compared to apixaban [1]. This trial provides the first definitive, randomized evidence differentiating the safety profiles of these two most prescribed DOACs [2].

Venous Thromboembolism Clinical Trial Safety Profile

Comparative Oral Bioavailability: Rivaroxaban vs. Apixaban and Edoxaban

Rivaroxaban exhibits the highest oral bioavailability among the direct FXa inhibitors. This pharmacokinetic advantage means a higher fraction of the administered dose reaches the systemic circulation, which can contribute to more predictable plasma levels [1].

Pharmacokinetics Bioavailability Drug Formulation

Renal Impairment Dosing: Rivaroxaban vs. Apixaban in Severe Renal Impairment

The dosing of rivaroxaban in patients with severe renal impairment (creatinine clearance [CrCl] 15 to <30 mL/min) differs markedly from that of apixaban. Rivaroxaban is approved for use at a reduced dose in this population, whereas apixaban's use is generally not recommended in patients with severe renal impairment [1]. Updated labeling for rivaroxaban, based on clinical and pharmacological data, supports its use in these patients [2].

Renal Impairment Dosing Regimen Special Populations

Efficacy in Polyvascular Disease: Rivaroxaban vs. Aspirin Alone (COMPASS Trial)

The COMPASS trial established a unique indication for low-dose rivaroxaban (2.5 mg twice daily) in combination with aspirin for patients with chronic coronary artery disease (CAD) or peripheral artery disease (PAD) [1]. This specific regimen is not a class effect shared by other FXa inhibitors like apixaban or edoxaban, which lack positive phase 3 data in this population.

Polyvascular Disease Combination Therapy Secondary Prevention

Procurement-Driven Application Scenarios for Rivaroxaban Based on Differential Evidence


Standardization of Anticoagulation for Patients with Co-existing Renal Impairment

Based on the differential evidence in Section 3, rivaroxaban is a preferred procurement option for healthcare systems managing a large population of patients with nonvalvular atrial fibrillation (NVAF) or venous thromboembolism (VTE) who also have severe renal impairment (CrCl 15-29 mL/min). Unlike apixaban, which is not recommended in this sub-population, rivaroxaban has a specific, approved reduced dose (15 mg once daily) [1]. This allows for a standardized, evidence-based anticoagulation strategy across a wider spectrum of renal function, simplifying formulary management and clinical protocols.

Secondary Prevention of Cardiovascular Events in Polyvascular Disease Patients

For institutions or payers focused on managing high-risk cardiovascular populations, rivaroxaban is uniquely indicated for use at a low dose (2.5 mg BID) in combination with aspirin for the secondary prevention of major adverse cardiovascular events (MACE) in patients with chronic CAD or PAD [2]. This evidence, stemming from the COMPASS trial, creates a distinct procurement justification for rivaroxaban that is not applicable to other FXa inhibitors, which have not demonstrated this benefit in a similar patient cohort. This expands the utility of rivaroxaban beyond traditional anticoagulation into the realm of secondary cardiovascular prevention.

Institutional Preference for Once-Daily Dosing to Enhance Patient Adherence

Procurement decisions may be influenced by a compound's dosing schedule. Rivaroxaban's once-daily dosing for most indications (e.g., NVAF, long-term VTE prevention) contrasts with apixaban's twice-daily requirement [3]. For large healthcare systems or public health programs, once-daily dosing can be a critical factor in promoting patient adherence, reducing the risk of missed doses, and potentially improving long-term clinical outcomes. This operational advantage can be a significant tie-breaker in formulary decisions when comparing otherwise similar therapeutic options.

Research on Reversal Strategies for Direct FXa Inhibitors

Rivaroxaban serves as a key model compound for researching reversal agents for FXa inhibitors. The specific antidote, andexanet alfa, has been extensively studied for its ability to reverse the anticoagulant effects of rivaroxaban. For example, ex vivo studies have shown that andexanet alfa effectively normalizes clotting profiles and restores thrombin generation in blood anticoagulated with rivaroxaban, even at high concentrations where non-specific reversal agents like 4-factor prothrombin complex concentrates (4F-PCCs) are less effective [4]. This makes rivaroxaban an essential tool for basic and translational research focused on anticoagulation reversal and emergency bleeding management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rivaroxaban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.